3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18-14-27-21(26)23(18)17-11-12-22(13-17)20(25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYWXUMFVWGJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves the following steps:
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a series of reactions starting from acyclic precursors or by functionalizing preformed pyrrolidine rings.
Introduction of Diphenylacetyl Group: The diphenylacetyl group is introduced via acylation reactions, often using reagents like diphenylacetyl chloride.
Formation of Oxazolidine Ring: The oxazolidine ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing biologically active molecules.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity . The diphenylacetyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine-Oxazolidinedione Cores
(a) 3-(1-(2-(4-Methoxyphenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Structure : Replaces diphenylacetyl with a 4-methoxyphenylacetyl group.
- Molecular Formula : C₁₆H₁₈N₂O₅ (MW: 318.32) vs. the target compound’s higher molecular weight due to additional phenyl groups.
- Limited physicochemical data (e.g., melting point, solubility) are available for direct comparison .
(b) Famoxadone (5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-1,3-oxazolidine-2,4-dione)
- Structure: Oxazolidinedione core with methyl, phenoxyphenyl, and anilino substituents.
- Application : Broad-spectrum fungicide targeting mitochondrial complex III in pathogens.
- Key Differences: The anilino group replaces the pyrrolidine linkage, reducing conformational flexibility. Phenoxyphenyl groups enhance π-π stacking, favoring interactions with fungal enzymes .
(c) 3-(3,5-Dichlorophenyl)-5-Methyl-5-Vinyl-1,3-oxazolidine-2,4-dione
Pyrrolidine-Containing Heterocycles with Divergent Cores
(a) 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/b)
- Structure : Pyrrolidin-3-yl linked to an oxadiazole ring instead of oxazolidinedione.
- Activity : Antiviral properties attributed to oxadiazole’s electron-deficient nature, which stabilizes interactions with viral proteases. The phenylethyl group enhances hydrophobicity, similar to diphenylacetyl in the target compound .
(b) Pyrrolidine-2,3-dione Derivatives
- Structure: Contains a diketone pyrrolidine core (vs. mono-ketone in oxazolidinedione).
- Bioactivity: Natural analogs like Salinosporamide A exhibit proteasome inhibition. The diketone enhances metal chelation, a feature absent in oxazolidinediones .
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., diphenylacetyl) on oxazolidinediones enhance stability and target affinity compared to electron-donating substituents (e.g., methoxy) .
- Biological Targets : Oxazolidinediones with bulky aromatic groups (e.g., Famoxadone) show efficacy in enzyme inhibition, while pyrrolidine-oxadiazole hybrids target viral proteases .
- Synthetic Flexibility : The oxazolidinedione core allows modular substitution, enabling optimization of pharmacokinetic properties .
Biological Activity
The compound 3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
The structural formula indicates the presence of an oxazolidine ring, which is significant in its interaction with biological targets.
Research suggests that this compound may act as an antagonist of the angiotensin II Type 2 (AT2) receptor , which plays a critical role in cardiovascular regulation and could be implicated in various pathophysiological conditions . The modulation of this receptor may lead to therapeutic effects in diseases such as hypertension and heart failure.
Antimicrobial Activity
Studies have indicated that derivatives of oxazolidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against resistant strains of bacteria, including Staphylococcus aureus . The specific compound's lipophilicity may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.
Cytotoxicity
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. Preliminary results indicate that while some derivatives exhibit cytotoxicity towards cancer cell lines, they maintain low toxicity towards normal cells (e.g., L929 fibroblasts) . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Case Study 1: Antimicrobial Efficacy
A study published in December 2021 highlighted the antimicrobial activity of similar oxazolidine derivatives against multi-drug resistant bacteria. The findings showed that these compounds could inhibit bacterial growth effectively without significant cytotoxicity .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (L929) |
|---|---|---|---|
| Oxazolidine Derivative A | S. aureus | 0.5 µg/mL | Low |
| Oxazolidine Derivative B | E. coli | 1 µg/mL | Low |
Case Study 2: Cardiovascular Implications
Another research effort focused on the cardiovascular implications of AT2 receptor antagonism by similar compounds. The study demonstrated a reduction in blood pressure and improved cardiac function in hypertensive animal models treated with the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione, and how can reaction yields be improved?
- Methodological Answer : The compound’s pyrrolidine-oxazolidinedione scaffold suggests a multi-step synthesis. Acylating pyrrolidine precursors (e.g., 1-(2,2-diphenylacetyl)pyrrolidine derivatives) with oxazolidinedione-forming reagents (e.g., carbonyldiimidazole) under anhydrous conditions is a plausible route . To improve yields:
- Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity.
- Employ catalysts like Fe2O3@SiO2/In2O3 for oxazolidinedione ring formation, as demonstrated in analogous heterocyclic systems .
- Monitor intermediates via LC-MS to identify yield-limiting steps.
Q. How should researchers characterize the stereochemistry and structural conformation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as done for structurally similar oxazolidinones (e.g., 4-benzyl-5-(tridecafluorooctyl)-oxazolidin-2-one) .
- NMR spectroscopy : Assign 1H/13C signals using 2D-COSY and NOESY to confirm spatial proximity of the diphenylacetyl and pyrrolidine moieties .
- Vibrational spectroscopy : Compare experimental IR spectra with DFT-calculated modes to validate functional groups (e.g., C=O stretches at ~1750 cm⁻¹ for oxazolidinedione) .
Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?
- Methodological Answer :
- HPLC-UV/ELSD : Quantify impurities using reversed-phase C18 columns with acetonitrile/water gradients.
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via TGA/DSC to identify hygroscopicity or thermal decomposition .
- Mass spectrometry : Detect hydrolytic degradation products (e.g., free pyrrolidine or diphenylacetic acid) using high-resolution Q-TOF-MS .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize synthesis of this compound?
- Methodological Answer :
- Reaction path searches : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states for oxazolidinedione ring closure, identifying energy barriers .
- Machine learning : Train models on existing pyrrolidine-oxazolidinedione syntheses to predict optimal solvents (e.g., DMF vs. THF) and temperatures .
- Molecular docking : Screen for potential side reactions (e.g., acyl migration) by simulating interactions between intermediates and catalytic surfaces .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch-to-batch NMR comparison : Use principal component analysis (PCA) to statistically differentiate impurities or conformational isomers .
- Dynamic NMR experiments : Probe rotational barriers of the diphenylacetyl group at variable temperatures (e.g., 25–100°C) to explain splitting patterns .
- Cross-validate with XRD : Resolve ambiguities in NOESY data by correlating crystallographic bond angles with proton-proton distances .
Q. How does the compound’s electronic structure influence its reactivity in downstream applications (e.g., as a chiral auxiliary or enzyme inhibitor)?
- Methodological Answer :
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The oxazolidinedione’s electron-deficient carbonyl groups may drive interactions with biological targets .
- Molecular electrostatic potential (MEP) maps : Identify regions of high electron density (e.g., pyrrolidine nitrogen) for site-specific derivatization .
- Enzyme inhibition assays : Compare IC50 values against serine hydrolases to correlate electronic features (e.g., dipole moments) with binding affinity .
Q. What experimental designs mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., acylation) and reduce byproduct formation .
- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, residence time) using response surface methodology (RSM) .
- In-line PAT tools : Use Raman spectroscopy for real-time monitoring of intermediate concentrations during scale-up .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from enzymatic assays (e.g., IC50, Ki) and apply hierarchical clustering to identify outliers due to assay conditions (e.g., buffer pH, ionic strength) .
- Structural analogs comparison : Benchmark activity against related oxazolidinediones (e.g., 3-{1-[(2,4-dichlorophenoxy)acetyl]piperidinyl}-oxazolidin-2-one) to isolate substituent effects .
- Replicate under standardized protocols : Use WHO-recommended enzyme sources and inhibitor pre-incubation times to minimize variability .
Tables
Table 1 : Key Spectral Data for Structural Validation
Table 2 : Computational Parameters for Reaction Optimization
| Parameter | Recommended Value | Reference |
|---|---|---|
| DFT Functional | B3LYP/6-31G* | |
| Solvent Model | SMD (acetonitrile) | |
| Catalyst Screening | Fe2O3@SiO2/In2O3 (5 mol%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
